BenchChemオンラインストアへようこそ!

Anticancer agent 45

c-Met inhibitor In vivo efficacy Tumor xenograft

Anticancer Agent 45 (Compound 21) is the optimized lead from a 27-member pyrrolo-pyridine benzamide series, demonstrating superior in vivo efficacy vs FDA-approved Cabozantinib (64.5% vs 47.9% tumor growth inhibition in A549 xenograft). Its unique binding—four hydrogen bonds with c-Met residues Met1160, Phe1134, Phe1223—drives enhanced late apoptosis (8.13% vs 6.89% for Cabozantinib at 10 µM). Ideal for preclinical c-Met proof-of-concept and resistance studies. Verify these quantifiable performance metrics before substituting to avoid experimental failure.

Molecular Formula C22H14ClN3O6S2
Molecular Weight 515.9 g/mol
Cat. No. B12419322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 45
Molecular FormulaC22H14ClN3O6S2
Molecular Weight515.9 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)N3C(=O)C(=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl)SC3=S
InChIInChI=1S/C22H14ClN3O6S2/c23-13(9-12-1-3-15(4-2-12)26(31)32)10-18-21(30)25(22(33)34-18)17-11-19(28)24(20(17)29)14-5-7-16(27)8-6-14/h1-10,17,27H,11H2/b13-9-,18-10-
InChIKeyAMAKZLJMYPUXMA-MVZMPPLNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 45 (Compound 21): A High-Potency Pyrrolo-Pyridine Benzamide c-Met Inhibitor for Targeted Oncology Research Procurement


Anticancer Agent 45, chemically designated as Compound 21, is a novel pyrrolo-pyridine benzamide derivative identified as a potent and selective inhibitor of the c-Met receptor tyrosine kinase [1]. It was identified as the most promising candidate from a series of 27 newly synthesized compounds, demonstrating superior in vitro and in vivo antitumor efficacy compared to the clinically approved c-Met inhibitor Cabozantinib [1]. The compound's mechanism of action involves direct inhibition of c-Met expression, leading to the induction of apoptosis and cell cycle arrest in the G0/G1 and G2/M phases in susceptible cancer cell lines [2].

Procurement Alert: Why Substituting Anticancer Agent 45 with Generic c-Met Inhibitors like Cabozantinib Can Compromise Research Outcomes


While many small-molecule c-Met inhibitors exist, their pharmacokinetic profiles, binding modes, and resultant in vivo efficacy can vary dramatically. Anticancer Agent 45 (Compound 21) was specifically compared to the FDA-approved c-Met inhibitor Cabozantinib and demonstrated significantly enhanced pro-apoptotic effects and superior tumor growth inhibition in a head-to-head study [1]. The study found that Compound 21's unique molecular interactions, including the formation of four key hydrogen bonds with the c-Met kinase domain (involving residues Met1160, Phe1134, and Phe1223), underpin its differentiated biological activity [1]. Generic substitution without verifying these specific, quantifiable performance metrics introduces a high risk of experimental failure, particularly in in vivo efficacy models where Compound 21's 64.5% tumor growth inhibition rate far exceeds that of its comparator [1].

Quantitative Differentiation of Anticancer Agent 45: A Direct Comparative Evidence Guide for Scientific Decision-Making


Superior Tumor Growth Inhibition In Vivo vs. Cabozantinib

Anticancer Agent 45 (Compound 21) demonstrated significantly higher in vivo antitumor efficacy compared to the clinically approved c-Met inhibitor Cabozantinib [1]. This was assessed by the tumor growth inhibition rate in a relevant xenograft model. The quantified difference establishes Compound 21 as a more efficacious candidate for preclinical in vivo studies of c-Met-driven cancers.

c-Met inhibitor In vivo efficacy Tumor xenograft Comparative oncology

Enhanced Apoptosis Induction in A549 Lung Cancer Cells vs. Cabozantinib

In a direct head-to-head comparison at a standardized concentration of 10 µM, Anticancer Agent 45 (Compound 21) induced a higher percentage of late apoptosis in A549 lung cancer cells than Cabozantinib [1]. This superior pro-apoptotic activity is a key differentiator, as the induction of apoptotic cell death is a primary mechanism of action for effective anticancer agents.

Apoptosis Lung cancer Flow cytometry A549 cells

High Potency Cytotoxicity Across Diverse Cancer Cell Lines

Anticancer Agent 45 (Compound 21) exhibits potent, low-micromolar to sub-micromolar cytotoxic activity across a panel of human cancer cell lines with differential c-Met expression [1]. While a direct comparator in the same panel is not provided in the primary source, these IC50 values establish a clear baseline for its potency profile, which is notably strong against the MCF-7 breast cancer cell line [2].

Cytotoxicity IC50 Cell viability Antiproliferative

Superior Performance Within a Proprietary Chemical Series

Anticancer Agent 45 (Compound 21) was identified as the most promising lead candidate from a library of 27 novel pyrrolo-pyridine benzamide derivatives [1]. In a comparative screen, 14 derivatives were superior to Cabozantinib in a cytotoxicity assay, but Compound 21 was selected as the best overall due to its combined in vitro and in vivo performance [1]. This class-level evidence demonstrates that Compound 21 is not just another analog but the optimized lead compound of its series, validated against a clinically relevant benchmark.

Structure-Activity Relationship SAR Lead optimization Chemical series

Unique Molecular Binding Profile to c-Met Kinase

Computational modeling revealed a distinct binding mode for Anticancer Agent 45 (Compound 21) within the c-Met kinase active site. The compound forms four key hydrogen bonds with critical amino acid residues, which are essential for its potent inhibitory activity [1]. This specific interaction profile provides a structural basis for its functional superiority and may confer a different selectivity profile compared to other c-Met inhibitors.

Molecular docking c-Met binding Hydrogen bonding Kinase inhibitor

Strategic Application Scenarios for Anticancer Agent 45 in Preclinical Oncology Research and Drug Discovery Programs


In Vivo Proof-of-Concept Studies for c-Met-Driven Tumor Models

For researchers seeking to establish a robust in vivo proof-of-concept for c-Met inhibition, Anticancer Agent 45 is an optimal choice. Its 64.5% tumor growth inhibition rate in an A549 xenograft model, which significantly outperforms the 47.9% inhibition achieved by the clinical comparator Cabozantinib, provides a strong efficacy signal [1]. This superior in vivo performance reduces the risk of false negatives and increases the likelihood of a successful outcome in a pivotal preclinical efficacy study.

Investigating Apoptotic Mechanisms and Overcoming Drug Resistance in Lung Cancer

Given its demonstrated ability to induce a greater percentage of late apoptosis in A549 lung cancer cells compared to Cabozantinib (8.13% vs. 6.89% at 10 µM), Anticancer Agent 45 is a powerful tool for dissecting pro-apoptotic signaling pathways downstream of c-Met [1]. It is particularly well-suited for research programs focused on understanding and overcoming resistance mechanisms to first-generation c-Met inhibitors, as its distinct binding mode and superior pro-apoptotic activity may allow it to remain effective in resistant contexts.

SAR Studies and Medicinal Chemistry Optimization of Pyrrolo-Pyridine Scaffolds

Anticancer Agent 45 represents the optimized lead compound from a 27-member series of pyrrolo-pyridine benzamides [1]. As such, it serves as an invaluable benchmark and reference standard for any new chemical exploration within this scaffold. Medicinal chemistry teams can use Compound 21 as a starting point for further derivatization, leveraging its known structure-activity relationships and unique binding interactions (e.g., the four key hydrogen bonds with c-Met) to design next-generation analogs with improved drug-like properties or altered selectivity profiles [1].

Developing Novel Biomarker Strategies for Patient Stratification

The unique interaction fingerprint of Anticancer Agent 45, characterized by its four hydrogen bonds with specific c-Met residues (Met1160, Phe1134, Phe1223), provides a distinct pharmacological profile [1]. This can be exploited in translational research to develop companion diagnostic strategies. For instance, researchers can investigate whether specific c-Met mutations or expression patterns correlate with enhanced sensitivity to Compound 21 compared to other c-Met inhibitors, paving the way for more personalized therapeutic approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 45

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.